Chloride Content: USP Specification for L-Lysine Acetate vs. L-Lysine Hydrochloride
L-Lysine acetate provides a chloride-free source of L-lysine, which is critical for patients at risk of hyperchloremic acidosis. According to USP monograph specifications, L-lysine acetate contains ≤0.05% chloride, whereas L-lysine hydrochloride inherently contains approximately 19.4% chloride by molecular weight due to its hydrochloride counter-ion [1][2].
| Evidence Dimension | Chloride content |
|---|---|
| Target Compound Data | ≤0.05% (USP limit) |
| Comparator Or Baseline | L-Lysine hydrochloride: ~19.4% (stoichiometric) |
| Quantified Difference | >388-fold difference (19.4% vs ≤0.05%) |
| Conditions | USP monograph specifications (USP29-NF24) |
Why This Matters
In parenteral nutrition formulations, high chloride loads can induce hyperchloremic metabolic acidosis; selecting L-lysine acetate mitigates this clinical risk.
- [1] USP Monographs: Lysine Acetate. USP29-NF24. Chloride limit ≤0.05%. View Source
- [2] Royal Chemical. L-Lysine Acetate Product Specification Sheet. Chloride ≤0.05%. View Source
